L-Norvaline ethyl ester hydrochloride is a derivative of the non-proteinogenic amino acid L-Norvaline. It is classified as an amino acid ester hydrochloride and plays a significant role in peptide synthesis [, ] and as a building block for more complex molecules with potential biological activity [, , ].
L-Norvaline ethyl ester hydrochloride is a derivative of the amino acid valine, specifically an ethyl ester of L-norvaline. It is recognized for its potential applications in biochemical research and as a pharmaceutical compound due to its role as an angiotensin-converting enzyme inhibitor. The compound is identified by the Chemical Abstracts Service number 40918-51-2 and has a molecular formula of CHNO·HCl, with a molecular weight of approximately 181.66 g/mol .
The synthesis of L-norvaline ethyl ester hydrochloride typically involves several key steps:
These methods are noted for their efficiency and cost-effectiveness compared to traditional enzymatic techniques, allowing for high yields of the desired product .
The molecular structure of L-norvaline ethyl ester hydrochloride features:
The structural representation can be summarized as follows:
L-Norvaline ethyl ester hydrochloride participates in various chemical reactions, primarily due to its functional groups:
The reactions involving L-norvaline ethyl ester hydrochloride are typically carried out under controlled pH and temperature conditions to optimize yield and purity.
L-Norvaline ethyl ester hydrochloride functions primarily as an angiotensin-converting enzyme inhibitor. The mechanism involves:
Research indicates that compounds like L-norvaline ethyl ester hydrochloride can significantly lower levels of angiotensin I and II in biological systems, showcasing their therapeutic potential .
Relevant data includes:
L-Norvaline ethyl ester hydrochloride has several scientific uses:
This compound's versatility makes it valuable across various fields including biochemistry, pharmacology, and nutrition science.
The synthesis of L-Norvaline ethyl ester hydrochloride (C~7~H~16~ClNO~2~, CAS 40918-51-2) employs divergent pathways with distinct mechanistic and selectivity profiles. Chemical esterification typically involves Fischer-Speier methodology, where L-Norvaline reacts with anhydrous ethanol under acidic catalysis (HCl gas or concentrated H~2~SO~4~), yielding the ethyl ester followed by hydrochloride salt precipitation [1] [6]. This route operates at elevated temperatures (60-80°C) and achieves moderate yields (65-85%), but risks racemization at the α-carbon under prolonged reaction times or excessive temperatures. The mechanism proceeds through a carbocation intermediate where the acidic catalyst protonates the carboxylic acid carbonyl oxygen, enhancing electrophilicity for nucleophilic ethanol attack [2].
In contrast, enzymatic esterification leverages immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This approach utilizes activated acyl donors (vinyl acetate) at ambient temperatures (25-37°C), preserving stereochemical integrity with >99% enantiomeric excess (ee). Hydrolysis-sensitive substrates benefit from this method, as water activity is meticulously controlled below 0.2 to favor esterification over hydrolysis. A key advantage is the absence of mineral acid catalysts, simplifying purification by avoiding inorganic salt byproducts [3] [5].
Table 1: Comparative Synthesis Pathways for L-Norvaline Ethyl Ester HCl
Parameter | Chemical Esterification | Enzymatic Esterification |
---|---|---|
Catalyst | HCl/H~2~SO~4~ | Immobilized Lipase B |
Temperature | 60-80°C | 25-37°C |
Reaction Time | 12-24 hours | 48-72 hours |
Enantiomeric Excess | 90-95% (racemization risk) | >99% |
Byproducts | Inorganic salts | Acetaldehyde (from vinyl ester) |
Yield Range | 65-85% | 70-92% |
Synthesis of advanced L-Norvaline derivatives often requires α-brominated valeric acid intermediates for nucleophilic substitution or chain elongation. Optimizing bromination at the α-carbon involves radical-based protocols using N-bromosuccinimide (NBS) under photochemical initiation (UV light, 300-400 nm). Key innovations include:
Table 2: Optimization Parameters for α-Bromination of Valeric Acid Derivatives
Parameter | Baseline Protocol | Optimized Protocol |
---|---|---|
Bromination Agent | Br~2~ (excess) | NBS (1.05 eq.) |
Solvent | Acetic acid | CCl~4~/CH~3~CN (4:1) |
Catalyst | None | Benzoyl peroxide (0.8 mol%) |
Temperature | 25°C | 0°C |
Reaction Time | 12 hours | 2.5 hours |
Regioselectivity | 75-80% | 92-95% |
Lipase-mediated dynamic kinetic resolution addresses the challenge of producing enantiopure L-Norvaline ethyl ester from racemic norvaline. Pseudomonas fluorescens lipase exhibits high enantioselectivity (E > 200) for the L-enantiomer in transesterification reactions, while a racemization catalyst (e.g., pyridoxal 5’-phosphate) continuously epimerizes the unfavored D-enantiomer. This tandem process achieves near-quantitative yields (98%) and >99.5% ee in non-polar solvents like toluene [3] [7].
Immobilized whole-cell biocatalysts expressing Bacillus subtilis esterases enable continuous-flow synthesis. Encapsulation in silica-alginate hybrid matrices enhances enzyme stability, allowing operation for >15 batches with <5% activity loss. Substrate engineering further improves efficiency: protecting the α-amino group as tert-butyloxycarbonyl (Boc) prevents intramolecular quenching during esterification. Subsequent HCl-mediated deprotection yields L-Norvaline ethyl ester hydrochloride without racemization [5] [7].
Table 3: Biocatalytic Systems for Enantioselective Ester Synthesis
Biocatalyst System | Substrate Engineering | Reaction Medium | Enantiomeric Excess | Productivity (g/L/h) |
---|---|---|---|---|
C. antarctica Lipase B | None | tert-Butanol | 98% | 0.8 |
P. fluorescens Lipase | PLP-mediated racemization | Toluene | >99.5% | 1.2 |
B. subtilis Esterase (free) | Boc-protected norvaline | Phosphate buffer | 95% | 0.5 |
B. subtilis Esterase (immob) | Boc-protected norvaline | Supercritical CO~2~ | 99% | 2.5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7